molecular formula C11H11N3O3 B2364932 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 1282857-69-5

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B2364932
CAS RN: 1282857-69-5
M. Wt: 233.227
InChI Key: GUSSGZSCPQUCHR-UHFFFAOYSA-N
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Description

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine and oxadiazole, which are both important heterocyclic compounds with various biological activities. The synthesis of 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has been achieved using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Microbial Activity

Compounds related to 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid have been synthesized and evaluated for antimicrobial activities. For instance, derivatives of benzimidazole involving oxadiazole have shown potential antimicrobial properties (El-masry, Fahmy, & Abdelwahed, 2000).

Antimicrobial Screening

Some novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, synthesized from (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, have been screened for antimicrobial activity against various bacteria and anti-inflammatory activity. These compounds have shown promising results in inhibiting microbial growth (Gadegoni & Manda, 2013).

Insecticidal and Antimicrobial Properties

The synthesis of a number of 1,3,4-oxadiazoles from 2-Chloropyridine-5-acetic acid has been described. Some of these compounds were noted for their potential insecticidal and antimicrobial activities (Holla et al., 2004).

Pharmaceutical Applications

PET Radiopharmaceutical Production

An automated synthesis of a radiopharmaceutical for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) was accomplished. The synthesized radiopharmaceutical, [11C]CS1P1, was validated under current Good Manufacturing Practices (cGMP) conditions, indicating its potential for human studies and imaging applications (Luo et al., 2019).

Novel Compounds for S1P1 Receptor Disorders

Compounds derived from (1, 2, 4-oxadiazol-3-yl) have been disclosed for the treatment of S1P1 receptor disorders such as psoriasis, rheumatoid arthritis, Crohn’s disease, and multiple sclerosis. These compounds demonstrated significant activity values, highlighting their therapeutic potential (ARENA PHARMACEUTICALS, INC., 2010).

Chemical Synthesis and Characterization

Synthesis of Novel Indole-Based Scaffolds

A study presented the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules showed potent inhibitory potential against the urease enzyme and were suggested as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives revealed their corrosion inhibition ability towards mild steel in sulphuric acid. The studies indicated the protective layer formation and mixed-type behaviour of these inhibitors, suggesting their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

3-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-3-2-6-12-10(7)11-13-8(17-14-11)4-5-9(15)16/h2-3,6H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSSGZSCPQUCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

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